Sodium 2-oxobutanoate-13C4,d2

CAS No.:

Cat. No.: VC20248210

Molecular Formula: C4H6NaO3

Molecular Weight: 131.061 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H6NaO3 |

|---|---|

| Molecular Weight | 131.061 g/mol |

| Standard InChI | InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/i1+1,2+1D2,3+1,4+1; |

| Standard InChI Key | XLTHMCKKCRLNGQ-KQJMWJMRSA-N |

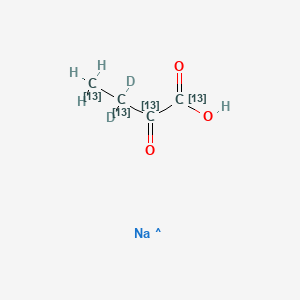

| Isomeric SMILES | [2H][13C]([2H])([13CH3])[13C](=O)[13C](=O)O.[Na] |

| Canonical SMILES | CCC(=O)C(=O)O.[Na] |

Introduction

Structural and Chemical Properties

Molecular Characterization

Sodium 2-oxobutanoate-13C4,d2 features a sodium salt structure with a 2-oxobutanoate backbone. The isotopic labeling pattern is explicitly defined:

-

Carbon-13 positions: All four carbon atoms in the 2-oxobutanoate chain are isotopes.

-

Deuterium positions: Two hydrogen atoms are replaced with deuterium, typically at the α- and β-positions relative to the ketone group.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 131.061 g/mol |

| Isomeric SMILES | [2H][13C]([2H])([13CH3])[13C](=O)[13C](=O)O.[Na] |

| Canonical SMILES | CCC(=O)C(=O)O.[Na] |

The isotopic substitution alters its physical and spectroscopic properties. For instance, labeling shifts NMR resonances, enabling distinct signal identification in complex biological matrices . Deuterium incorporation reduces vibrational modes, which is advantageous in infrared spectroscopy and mass spectrometry.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of sodium 2-oxobutanoate-13C4,d2 involves multi-step isotopic enrichment:

-

Precursor Selection: Labeled sodium pyruvate-13C3 (from ) serves as a starting material.

-

Aldol Condensation: Reaction with deuterated acetaldehyde under basic conditions forms 2-oxobutanoate with and incorporation.

-

Purification: Ion-exchange chromatography isolates the sodium salt form.

Industrial-Scale Manufacturing

Industrial production emphasizes cost-effective isotopic incorporation:

-

Microbial Fermentation: Engineered E. coli strains metabolize -glucose and to produce labeled 2-oxobutanoate precursors .

-

Catalytic Deuteration: Heterogeneous catalysts (e.g., Pd/C) introduce deuterium at specific positions under controlled conditions.

Biological Role and Metabolic Significance

Role in Amino Acid Biosynthesis

Sodium 2-oxobutanoate is a pivotal intermediate in:

-

Threonine Metabolism: It arises from threonine via threonine dehydratase, linking amino acid catabolism to the citric acid cycle .

-

Isoleucine Synthesis: Condensation with acetyl-CoA forms α-keto-β-methylvalerate, a precursor to isoleucine .

The labeled variant allows real-time tracking of these pathways using -NMR or LC-MS. For example, in E. coli cultures, enrichment in downstream metabolites like succinyl-CoA confirms pathway activity .

Applications in Research and Industry

Metabolic Flux Analysis

Isotopic labeling enables quantitative mapping of carbon and hydrogen flow:

-

TCA Cycle Studies: -labeling in citrate and α-ketoglutarate reveals flux perturbations under hypoxia .

-

Drug Target Validation: Inhibitors of threonine dehydratase reduce labeled 2-oxobutanoate levels, confirming target engagement.

Table 2: Key Applications

| Application | Technique Used | Outcome Measured |

|---|---|---|

| Metabolic Pathway Tracing | -NMR | Carbon routing in TCA cycle |

| Drug Development | LC-MS/MS | Enzyme inhibition efficacy |

| Environmental Monitoring | Isotope Ratio MS | Biodegradation kinetics |

Environmental Science

Deuterium labeling aids in tracking environmental degradation:

-

Biodegradation Studies: loss correlates with microbial activity in soil samples.

Mechanistic Insights from Isotopic Labeling

NMR Spectroscopy

The and labels produce distinct spectral features:

-

Chemical Shifts: Downfield shifts (e.g., carbonyl carbons at 170–180 ppm) resolve overlapping signals in crowded spectra .

-

Deuterium Quadrupolar Coupling: Reduces signal splitting in -NMR, simplifying peak assignment.

Mass Spectrometry

Isotopic peaks (e.g., M+4 for ) enhance sensitivity in tracer studies:

-

High-Resolution MS: Differentiates labeled metabolites from background noise.

Comparative Advantages Over Single-Labeled Analogs

Dual labeling offers synergistic benefits:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume